molecular formula C13H18O2S B014622 Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate CAS No. 869853-73-6

Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate

Cat. No. B014622
M. Wt: 238.35 g/mol
InChI Key: GARCOZSVVMBQFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate-related compounds often involves complex organic reactions, including electroreductive radical cyclization processes catalyzed by specific metal complexes such as nickel(I) electrogenerated at carbon cathodes in dimethylformamide. This method has been explored for the synthesis of similar ethyl propanoate derivatives with significant yields and highlights the potential for innovative synthesis pathways for Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate and related compounds (Esteves et al., 2005).

Molecular Structure Analysis

Detailed molecular structure analyses, including spectroscopic and diffractometric studies, provide insights into the polymorphism, crystal growth, and structural evaluation of Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate-related molecules. Such studies utilize X-ray diffraction, FT-IR, FT-Raman, and NMR spectra to elucidate the geometric and electronic structure, confirming the presence of specific functional groups and the overall molecular architecture (Vogt et al., 2013).

Chemical Reactions and Properties

The reactivity of Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate can be inferred from studies on similar compounds, highlighting mechanisms such as reductive intramolecular cyclization and the formation of radical intermediates. These reactions showcase the compound's potential in synthesizing novel organic frameworks with interesting chemical properties and applications (Esteves et al., 2005).

Physical Properties Analysis

The physical properties of Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate-related compounds, such as solubility, melting point, and crystallinity, are crucial for their application in material science and organic chemistry. These properties are often determined through comprehensive experimental studies involving thermal analysis, solubility tests, and crystal growth observations (Dhandapani et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity with specific reagents, potential for forming derivatives, and participation in various organic reactions, are key to understanding the versatility of Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate. Studies on related compounds provide insights into their potential for undergoing electrophilic substitution, radical initiation, and polymerization reactions, underscoring the chemical diversity and application potential of these molecules (Kotteswaran et al., 2016).

Scientific Research Applications

Electrochemical Reactions

One study focused on the electroreductive radical cyclization of ethyl 2-bromo-3-allyloxy- and 3-(propargyloxy)propanoates catalyzed by nickel(I) electrogenerated at carbon cathodes in dimethylformamide. This process demonstrated the compound's utility in facilitating electrochemical reactions, leading to cyclic compounds through a one-electron cleavage of the carbon-bromine bond and subsequent cyclization (Esteves et al., 2005).

Organophosphorus Chemistry

Another research area explored the reaction of 2-monosubstituted 3-oxo esters with dimeric p-methoxyphenyl-thionophosphine sulfide, leading to 3H-1,2-dithiole-3-thiones. This study highlighted the compound's role in organophosphorus chemistry, showcasing its reactivity and the ability to form structurally interesting dithiole-thiones under specific conditions (Pedersen & Lawesson, 1974).

Polymorphic Characterization

Research on polymorphism in ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride revealed two polymorphic forms. These forms were characterized using spectroscopic and diffractometric techniques, providing insights into the challenges of analytical and physical characterization of such compounds (Vogt et al., 2013).

Volatile Sulfur Compounds in Whisky Aging

A study on the changes in volatile sulfur compounds of whisky during aging identified ethyl 3-(methylthio)propanoate among other sulfur compounds. This research provided a quantitative analysis of how such compounds evolve over time in aged malt whiskies, shedding light on flavor development processes (Masuda & Nishimura, 1982).

Copolymerization Processes

Further studies involve the copolymerization of styrene with methyl and methoxy ring-disubstituted butyl 2-cyano-3-phenyl-2-propenoates, revealing the synthesis and characterization of novel copolymers. Such research illustrates the compound's versatility in forming materials with potential applications in various industries (Kharas et al., 2015).

Safety And Hazards

I couldn’t find specific safety and hazard information for Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate. As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and contamination.


Future Directions

The future directions for research on Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate would depend on the findings of current research. Unfortunately, I couldn’t find specific information on ongoing or planned research involving this compound.


properties

IUPAC Name

ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2S/c1-4-15-12(14)13(2,3)9-10-5-7-11(16)8-6-10/h5-8,16H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARCOZSVVMBQFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CC1=CC=C(C=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399456
Record name Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate

CAS RN

869853-73-6
Record name Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate
Reactant of Route 6
Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.